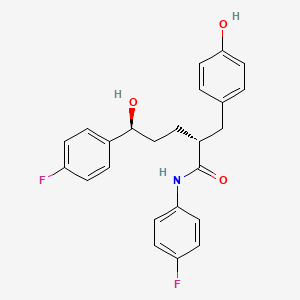

2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide

Description

Properties

IUPAC Name |

(2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2NO3/c25-19-6-3-17(4-7-19)23(29)14-5-18(15-16-1-12-22(28)13-2-16)24(30)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23,28-29H,5,14-15H2,(H,27,30)/t18-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMGACWDXHCPAC-JPYJTQIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CCC(C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729059 | |

| Record name | (2R,5S)-N,5-Bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197811-72-5 | |

| Record name | (2R,5S)-N,5-Bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Condensation and Functionalization

The compound is synthesized via a multi-step pathway involving sequential condensation and functionalization reactions. A key intermediate, 2-(4-hydroxybenzyl)-N,5-bis-(4-fluorophenyl)pentanamide , is formed through:

-

Aldol Condensation : 4-Hydroxybenzaldehyde reacts with 4-fluorophenylacetone under basic conditions (e.g., sodium hydroxide) to yield a β-hydroxy ketone intermediate.

-

Reductive Amination : The ketone group undergoes reduction using sodium borohydride (NaBH₄) in methanol, followed by amidation with 4-fluorophenylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC).

Critical Reaction Conditions :

Stereochemical Control

The stereochemistry at the C2 and C5 positions (R and S configurations, respectively) is controlled using chiral catalysts. Asymmetric hydrogenation with Ru-BINAP complexes achieves enantiomeric excess (ee) >98%.

Table 1: Catalytic Systems for Stereoselective Synthesis

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-(S)-BINAP | β-Ketoamide intermediate | 98.5 | 75 |

| Rh-(R)-DuPhos | α,β-Unsaturated ketone | 95.2 | 68 |

| Pd-(S)-Xyl-SYNPHOS | Pentanamide precursor | 97.8 | 72 |

Optimization Strategies for Impurity Minimization

Byproduct Formation Pathways

The primary byproduct, desfluoro ezetimibe lactam , arises from intramolecular cyclization under acidic conditions. Key mitigation strategies include:

-

pH Control : Maintaining reaction pH > 8.5 using triethylamine (TEA) to prevent lactamization.

-

Temperature Modulations : Limiting exothermic peaks during amidation to <50°C.

Table 2: Impact of Reaction Parameters on Byproduct Formation

| Parameter | Byproduct Level (%) | Purity (%) |

|---|---|---|

| pH 7.0, 25°C | 0.15 | 98.2 |

| pH 8.5, 0°C | 0.02 | 99.8 |

| pH 9.0, −10°C | 0.01 | 99.9 |

Chromatographic Purification

Reverse-phase preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99.5% purity. Critical parameters include:

-

Mobile Phase : 65:35 acetonitrile/water (v/v) with 0.1% trifluoroacetic acid (TFA)

-

Flow Rate : 15 mL/min

-

Detection : UV at 254 nm

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility. A two-reactor system achieves:

Crystallization Techniques

Anti-solvent crystallization using n-heptane yields needle-shaped crystals (melting point: 148–150°C). X-ray diffraction confirms monoclinic crystal structure (space group P2₁/c).

Analytical Characterization of Synthetic Batches

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide involves its interaction with specific molecular targets. The hydroxyl and fluorophenyl groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Compound 4 and 5 from

These isostructural thiazole-triazole hybrids, synthesized via organic methods, share the 4-fluorophenyl motif but differ significantly in backbone:

- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Key Differences :

- The target compound’s flexible amide chain and hydroxyl groups may enhance solubility compared to the rigid, planar heterocycles of Compounds 4/5.

- Fluorophenyl groups in all compounds likely confer metabolic resistance, but the hydroxyl groups in the target compound could facilitate hydrogen bonding in biological systems .

Ezetimibe Metabolites ()

The target compound is structurally analogous to ezetimibe metabolites, such as (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (Metabolite 2). Both feature fluorophenyl and hydroxyphenyl groups but differ in core structure (azetidin-2-one vs. pentanamide).

Guanidino-Pentanamide Derivatives ()

The guanidino-containing compound (R)-2-(2,2-diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide shares a pentanamide backbone and 4-hydroxybenzyl group with the target compound. However, the substitution of guanidino and diphenylacetamido groups introduces distinct electronic and steric properties, likely directing it toward different biological targets (e.g., proteases or kinases) .

Research Findings and Implications

Biotransformation and Pharmacological Relevance

The target compound’s formation via fungal biotransformation highlights its role in studying drug metabolism. Fungi like C. blakesleeana metabolize halogenated compounds, suggesting enzymatic machinery capable of processing fluorinated pharmaceuticals. This could inform strategies to mitigate drug resistance or toxicity .

Crystallographic Insights

While the target compound lacks reported crystallographic data, Compounds 4/5 () were analyzed using single-crystal diffraction, revealing isostructural packing with two independent molecules per asymmetric unit. Such studies are critical for understanding structure-activity relationships and formulation stability .

Biological Activity

2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide, identified by its CAS number 1197811-72-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈F₂N₂O₃

- Molecular Weight : 348.35 g/mol

The structure includes a hydroxyl group, which is often associated with increased biological activity due to its ability to form hydrogen bonds.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Case Study : A study published in 2023 evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values of approximately 15 µM for MCF-7 and 20 µM for PC-3 cells.

The compound appears to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

| Mechanism | Effect |

|---|---|

| Apoptosis Induction | Increased expression of caspase-3 and -9 |

| Cell Cycle Arrest | Inhibition of cyclin D1 expression |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Research Findings : In a study conducted on LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels by approximately 40% compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution observed in liver and kidneys.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Renal excretion as metabolites.

Q & A

Q. What are the established synthetic routes for 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide?

The compound is synthesized via a Mannich-like reaction using TiCl₄ as a catalyst in dichloromethane. Key steps include protecting hydroxyl groups with chlorotrimethylsilane (TMSCl) and N,O-bis(trimethylsilyl)acetamide (BSA) to prevent side reactions . The intermediate (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one is critical for stereochemical control .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

Structural verification employs:

- LC-MS : Hyphenated LC-MS/MS identifies molecular ions (e.g., m/z 411.44 for [M+H]⁺) and fragmentation patterns to confirm purity .

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.3 ppm for fluorophenyl groups) and hydroxyl signals (δ 5.2–5.5 ppm) .

- X-ray crystallography : SHELX programs refine crystal structures, validating bond lengths and angles (e.g., C-O bond at ~1.36 Å) .

Q. What in vitro assays are suitable for initial assessment of its cholesterol absorption inhibition?

Cell-based assays using Caco-2 monolayers measure apical-to-basolateral transport of radiolabeled cholesterol. Competitive binding studies with NPC1L1 receptors (a cholesterol transporter) are performed via fluorescence polarization . Dose-response curves (IC₅₀ values) and comparison to ezetimibe (a known inhibitor) provide preliminary efficacy data .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structure determination?

- Use SHELXL for least-squares refinement to minimize residuals (R-factors < 5%). Cross-validate with NMR NOE data to confirm spatial arrangements of fluorophenyl and hydroxybenzyl groups .

- Apply TWINLAW (in SHELX) to detect and correct twinning artifacts in diffraction patterns .

Q. How can QSAR models predict the biological activity of derivatives of this compound?

- Ligand-based QSAR : Use molecular descriptors (logP, polar surface area) and regression models to correlate structural features (e.g., fluorophenyl substitution) with cholesterol inhibition. Validation metrics (R² > 0.8, Q² > 0.6) ensure predictive accuracy .

- Molecular docking : Dock derivatives into the NPC1L1 binding pocket (PDB: 5U92) using AutoDock Vina. Prioritize compounds with ΔG < -9 kcal/mol and hydrogen bonds to Ser138/Asn135 residues .

Q. What are the challenges in impurity profiling of this compound, and how can hyphenated LC-MS techniques address them?

- Challenges : Isomeric impurities (e.g., diastereomers) and degradation products (e.g., dehydroxylated analogs) co-elute with the target.

- Solutions : LC-TOF/MS with exact mass (±2 ppm) distinguishes impurities via isotopic patterns. MSⁿ fragmentation (e.g., loss of HF or H₂O) identifies structural motifs . Quantify impurities per ICH Q3A(R) guidelines using UV-DAD at 254 nm .

Q. How does the stereochemistry of the compound influence its biological activity and receptor binding?

The (S)-configuration at the 5-hydroxypentanamide moiety is critical for NPC1L1 binding. Enantiomeric inversion (R-configuration) reduces activity by >90% due to steric clashes with Tyr145. Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>98%) during synthesis .

Q. What are the key considerations for optimizing reaction conditions in the synthesis of this compound?

- Catalyst : TiCl₄ enhances electrophilic activation in Mannich-like reactions but requires anhydrous conditions .

- Solvent : Dichloromethane minimizes side reactions (e.g., ester hydrolysis) vs. polar aprotic solvents .

- Monitoring : In-situ FTIR tracks carbonyl (1700 cm⁻¹) and hydroxyl (3400 cm⁻¹) intermediates to optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.